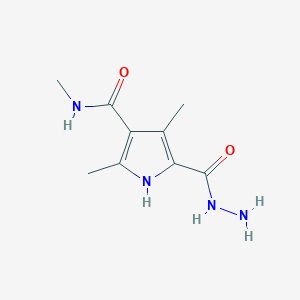

![molecular formula C12H12N8O2S2 B2610337 5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one CAS No. 1172461-43-6](/img/structure/B2610337.png)

5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

These compounds belong to the class of organic compounds known as triazolopyrimidines . Triazolopyrimidines are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of similar triazolopyrimidines has been reported in the literature . A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of these compounds, like other triazolopyrimidines, is characterized by a fused ring system containing a triazole ring and a pyrimidine ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthetic Methods and Crystal Structure : A novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction, leading to a compound with potential antibacterial activity. The structure was characterized using X-ray diffraction and spectroscopic techniques, demonstrating its antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019).

Antimicrobial Activities

- Cellulose Sulfuric Acid as a Catalyst : A novel synthesis method utilizing cellulose sulfuric acid as an eco-friendly catalyst for the development of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones was explored. This approach demonstrates the compound's potential in green chemistry and its relevance in creating structures with possible biological applications (Gomha & Riyadh, 2015).

Biochemical Applications and Investigations

- Antimicrobial and Antifungal Properties : Compounds synthesized through the manipulation of triazolopyrimidines exhibited antimicrobial and antifungal activities, indicating their potential as therapeutic agents. These substances were evaluated in vitro, revealing their efficacy against various microbial strains, underscoring the versatility of triazolopyrimidine derivatives in medicinal chemistry (Komykhov et al., 2017).

Material Science and Chemical Properties

- Solvent-Free Synthesis in Supercritical Carbon Dioxide : The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the production of antiviral drugs, was achieved in supercritical carbon dioxide under solvent-free conditions. This method highlights an environmentally friendly approach to chemical synthesis, with a high conversion rate and potential for scale-up (Baklykov et al., 2019).

Direcciones Futuras

Mecanismo De Acción

In terms of pharmacokinetics, the properties of triazoles can vary widely depending on their specific structures. Some general characteristics that may influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties include their ability to form hydrogen bonds, their lipophilicity, and their molecular size .

The action environment can also influence the activity of triazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Propiedades

IUPAC Name |

5-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one;7-methyl-3-sulfanylidene-1,2-dihydrotriazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6N4OS/c1-3-2-4(11)7-5-8-9-6(12)10(3)5;1-3-2-4(11)7-5-6(12)8-9-10(3)5/h2H,1H3,(H,9,12)(H,7,8,11);2,9H,1H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXBLHZEOIRUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NNC(=S)N12.CC1=CC(=O)N=C2N1NNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

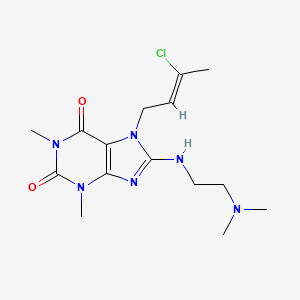

![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)

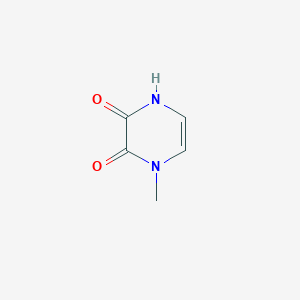

![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)

![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)

![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610266.png)

![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)

![N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610271.png)

![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2610275.png)

![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)

![N'-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2610277.png)